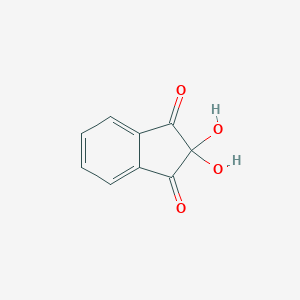

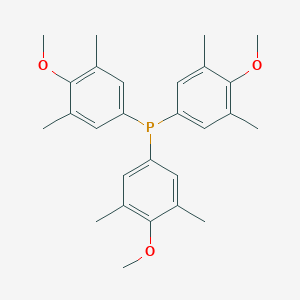

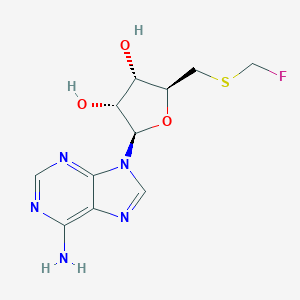

![molecular formula C23H19NO5 B049140 氰基(6-甲氧基萘-2-基)甲基反式-[(3-苯基环氧乙烷-2-基)甲基]碳酸酯](/img/structure/B49140.png)

氰基(6-甲氧基萘-2-基)甲基反式-[(3-苯基环氧乙烷-2-基)甲基]碳酸酯

描述

科学研究应用

Epoxy Fluor 7 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a fluorescent substrate for soluble epoxide hydrolase, allowing researchers to monitor enzyme activity in various biological samples . This compound is also used in high-throughput screening assays to identify potential inhibitors of soluble epoxide hydrolase, which may have therapeutic applications in treating hypertension and systemic inflammation .

作用机制

Epoxy Fluor 7 exerts its effects by serving as a substrate for soluble epoxide hydrolase. Upon hydrolysis by the enzyme, the resulting diol undergoes cyclization and decomposition to form 6-methoxy-2-naphthaldehyde, a fluorescent product. This fluorescence can be quantified to measure the activity of soluble epoxide hydrolase in various biological samples .

Similar Compounds:

- NEPC (Naphthyl Ethylene Diamine Dihydrochloride)

- CMNPC (Cyano (6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid)

Uniqueness: Epoxy Fluor 7 is unique due to its high stability in aqueous solutions and its superior sensitivity compared to previously used colorimetric substrates like NEPC. It offers about two-fold better sensitivity, making it a preferred choice for monitoring soluble epoxide hydrolase activity .

生化分析

Biochemical Properties

The compound is used as a substrate in the assay for sEH . The hydrolysis of the compound by sEH produces the highly fluorescent 6-methoxy-2-naphthaldehyde . This reaction can be analyzed using an excitation wavelength of 330 nm and emission wavelength of 465 nm .

Cellular Effects

The cellular effects of Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate are not well-studied. It is known that sEH, the enzyme that this compound inhibits, plays a role in various cellular processes. Inhibition of sEH by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for sEH . The compound is hydrolyzed by sEH to produce a highly fluorescent product . This reaction can be used to monitor the activity of sEH, providing insights into the enzyme’s function and potential as a therapeutic target .

Temporal Effects in Laboratory Settings

Metabolic Pathways

Given its role as a substrate for sEH, it is likely involved in the metabolic pathways of this enzyme .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Epoxy Fluor 7 involves the esterification of cyano (6-methoxy-2-napthalenyl)methyl with [(2,3)-3-phenyloxiranyl]methyl ester. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of Epoxy Fluor 7 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s purity, which is typically ≥98% .

化学反应分析

Types of Reactions: Epoxy Fluor 7 primarily undergoes hydrolysis when catalyzed by soluble epoxide hydrolase. This reaction results in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde .

Common Reagents and Conditions: The hydrolysis reaction is facilitated by soluble epoxide hydrolase under aqueous conditions. The reaction is monitored at excitation and emission wavelengths of 330 nm and 465 nm, respectively .

Major Products: The major product formed from the hydrolysis of Epoxy Fluor 7 is 6-methoxy-2-naphthaldehyde, which exhibits strong fluorescence .

属性

IUPAC Name |

[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHFVICVWRKCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate a suitable candidate for a rapid kinetic assay targeting sEH?

A1: The research highlights that this specific compound exhibits a "comparatively high specific activity with human sEH" []. This means it effectively interacts with the enzyme and is rapidly converted, making it ideal for a rapid kinetic assay designed to measure enzyme activity in the presence of potential inhibitors. The compound's ability to generate a measurable signal upon interaction with sEH allows for real-time monitoring of enzyme activity, crucial for understanding the kinetics of inhibition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

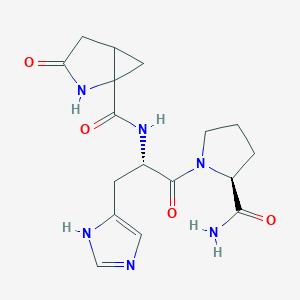

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)

![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)